Lapatinib Ditosylate is a chemical compound widely studied in scientific research for its role as a reversible, selective inhibitor of intracellular tyrosine kinase receptors. [, ] These receptors, epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), are particularly relevant in cancer research. [, ] Notably, Lapatinib Ditosylate is the active ingredient in Tykerb, a medication used to treat refractory breast cancer. []
Future Directions
Investigating its role in other types of cancers, such as gastric, esophageal, and gastroesophageal adenocarcinoma, based on promising preclinical activity. []
Exploring its potential for repositioning as a treatment for Alzheimer's disease, based on studies showing its ability to mitigate Alzheimer's-like disease in animal models. [, ]
Further elucidating the interplay between Lapatinib Ditosylate and mutant PI3K in HER2-overexpressing cancers to overcome potential resistance mechanisms. []
Related Compounds
Lapatinib
Compound Description: Lapatinib, also known as N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinolinamine, is a potent and selective dual receptor tyrosine kinase inhibitor. It is the free base form of Lapatinib ditosylate. [] Lapatinib prevents autophosphorylation of epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) intracellular domain. [] This interference blocks the Ras/Raf MAPKs and PI3K/Akt pathways, which are involved in uncontrolled cellular proliferation and survival. [] Lapatinib free base anhydrous Form 1 can be synthesized from Lapatinib ditosylate by reaction with sodium methoxide in methanol. [] Single crystal growth of Lapatinib free base can be induced in the presence of a copper wire, yielding a previously unknown channel hydrate in addition to anhydrous plates. []
Relevance: Lapatinib is the free base form of the target compound Lapatinib ditosylate. [, ] Lapatinib ditosylate is the salt form commonly used for pharmaceutical formulation due to its improved solubility and stability compared to the free base. [, ]
3-Chloro-4-(3-Fluorobenzyloxy)-Aniline
Compound Description: 3-chloro-4-(3-fluorobenzyloxy)-aniline is a genotoxic impurity found in Lapatinib ditosylate. []
Relevance: As a genotoxic impurity, the presence of 3-chloro-4-(3-fluorobenzyloxy)-aniline in Lapatinib ditosylate is a concern for patient safety and requires careful monitoring during drug manufacturing. [] A highly sensitive HPLC method with fluorescence detection has been developed to quantify this impurity in Lapatinib ditosylate. []
Polystyrene Sulfonic Acid (PSSA)
Compound Description: Polystyrene sulfonic acid (PSSA) is a polymer with strong acidic sulfonic acid functional groups. It has been investigated as a potential excipient for amorphous solid dispersions of Lapatinib. []
Relevance: PSSA can form strong intermolecular acid-base interactions with the basic nitrogen atoms in Lapatinib, leading to proton transfer. [] These interactions can improve the dissolution rate and physical stability of Lapatinib in amorphous solid dispersions. [] The interaction between PSSA and the target compound Lapatinib ditosylate has been studied using UV, FTIR, XPS, and ssNMR techniques. []
Gefitinib
Compound Description: Gefitinib, known chemically as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a weakly basic anticancer drug that acts as an EGFR tyrosine kinase inhibitor. []
Relevance: Gefitinib was used as a model compound alongside Lapatinib to study the drug-excipient interactions between weakly basic anticancer drugs and PSSA in amorphous solid dispersions. [] Both Gefitinib and Lapatinib share a similar quinazoline core structure, and both exhibit basic nitrogen atoms that can interact with the acidic sulfonic acid groups of PSSA. [] These interactions were shown to improve the dissolution and stability of both Gefitinib and the target compound, Lapatinib ditosylate, in the amorphous solid dispersions. []
β-Cyclodextrin
Compound Description: β-cyclodextrin is a cyclic oligosaccharide derived from starch. It has a hydrophobic central cavity and a hydrophilic outer surface, enabling it to form inclusion complexes with various drug molecules. []
Relevance: β-cyclodextrin has been investigated for its ability to form binary and ternary inclusion complexes with the target compound Lapatinib ditosylate. [] These complexes aim to enhance the solubility, dissolution rate, and potentially the bioavailability of Lapatinib ditosylate, leading to improved therapeutic efficacy. []
Docetaxel
Compound Description: Docetaxel is a chemotherapy medication used to treat a number of types of cancer. [] This includes breast cancer, head and neck cancer, stomach cancer, prostate cancer and lung cancer. []
Relevance: Docetaxel is used in combination with Lapatinib ditosylate and trastuzumab as adjuvant therapy for patients with HER2+ breast cancer. [] A clinical trial was conducted to evaluate the safety of adding Lapatinib ditosylate to the adjuvant therapy regimen of docetaxel, carboplatin, and trastuzumab (TCH) for HER2-positive breast cancer. []
Carboplatin
Compound Description: Carboplatin is a chemotherapy drug used to treat a number of forms of cancer. [] This includes ovarian cancer, lung cancer, head and neck cancer, and others. []
Relevance: Carboplatin is used in combination with Lapatinib ditosylate, docetaxel, and trastuzumab as adjuvant therapy for patients with HER2+ breast cancer. [] A clinical trial was conducted to evaluate the safety of adding Lapatinib ditosylate to the adjuvant therapy regimen of docetaxel, carboplatin, and trastuzumab (TCH) for HER2-positive breast cancer. []
Trastuzumab
Compound Description: Trastuzumab, sold under the brand name Herceptin among others, is a monoclonal antibody that interferes with the HER2/neu receptor. [, ] It is used to treat HER2-positive breast cancer. [, ]
Relevance: Trastuzumab is often used as a standard treatment for HER2-positive breast cancer, and the target compound Lapatinib ditosylate is often considered as a treatment option for patients who develop resistance to trastuzumab. [, ]
Capecitabine
Compound Description: Capecitabine, sold under the brand name Xeloda among others, is a chemotherapy medication used to treat breast cancer, gastric cancer, and colorectal cancer. [, ]
Relevance: Capecitabine is frequently used in combination with the target compound Lapatinib ditosylate for treating HER2-positive metastatic breast cancer, especially in patients who have experienced disease progression after previous treatments with anthracyclines, taxanes, and trastuzumab. [, ]
Oxaliplatin
Compound Description: Oxaliplatin, sold under the brand name Eloxatin, is a chemotherapy medication used to treat colorectal cancer. []
Relevance: A phase III clinical trial (TRIO-013/LOGiC) investigated the efficacy and safety of adding the target compound Lapatinib ditosylate to a combination of capecitabine and oxaliplatin (CapeOx) as a first-line treatment for advanced or metastatic HER2-positive upper gastrointestinal tract adenocarcinomas. []
Letrozole
Compound Description: Letrozole, sold under the brand name Femara among others, is an oral nonsteroidal aromatase inhibitor used to treat hormonally-responsive breast cancer after surgery. []
Relevance: Letrozole, in combination with the target compound Lapatinib ditosylate, has been approved for the treatment of postmenopausal women with hormone receptor-positive metastatic breast cancer. []
Doxorubicin
Compound Description: Doxorubicin, sold under the brand name Adriamycin among others, is a chemotherapy medication used to treat cancer. [, ] It is an anthracycline and works by interfering with the growth of cancer cells. [, ]
Relevance: Doxorubicin was one of the FDA-approved anticancer drugs chosen as a ligand for molecular docking studies with GPR116, a potential drug target for triple-negative breast cancer. [, ] The target compound Lapatinib ditosylate is also being investigated as a potential treatment option for triple-negative breast cancer. [, ]
Neratinib Maleate
Compound Description: Neratinib is a tyrosine kinase inhibitor used to treat adults with early-stage HER2-positive breast cancer. [] It is taken by mouth. [] Neratinib maleate is the maleate salt form of neratinib. []
Relevance: Neratinib maleate was one of the FDA-approved anticancer drugs chosen as a ligand for molecular docking studies with GPR116, a potential drug target for triple-negative breast cancer. [] The target compound Lapatinib ditosylate is also being investigated as a potential treatment option for triple-negative breast cancer. []
Epirubicin
Compound Description: Epirubicin, sold under the brand name Pharmorubicin among others, is a chemotherapy medication used to treat breast cancer. [] It is an anthracycline. []
Relevance: Epirubicin was one of the FDA-approved anticancer drugs chosen as a ligand for molecular docking studies with GPR116, a potential drug target for triple-negative breast cancer. [] The target compound Lapatinib ditosylate is also being investigated as a potential treatment option for triple-negative breast cancer. []
Diosmetin
Compound Description: Diosmetin is a flavonoid that occurs naturally in citrus fruits and has been studied for its potential anticancer properties. []
Relevance: Diosmetin was identified as a potential candidate for prostate cancer prevention or management in silico studies. [] The target compound Lapatinib ditosylate is also investigated for various cancer treatments, and this research highlights potential alternative treatments for different types of cancer. []
Overview
Lapatinib ditosylate is a potent dual inhibitor of the epidermal growth factor receptor and human epidermal growth factor receptor 2, primarily used in the treatment of breast cancer. It is marketed under the trade name Tyverb and is particularly effective in cases that are resistant to other therapies. The compound is classified as an antineoplastic agent, specifically targeting certain types of cancer by inhibiting cell proliferation.
Source and Classification
Lapatinib ditosylate is derived from lapatinib, which is synthesized into its ditosylate salt form to enhance its solubility and bioavailability. The compound belongs to the class of quinazoline derivatives and is categorized as a small molecule drug.
Synthesis Analysis
Methods and Technical Details
The synthesis of lapatinib ditosylate involves several key steps:
Formation of Lapatinib Base: The synthesis begins with the reaction of 3-chloro-4-(3-fluorobenzyl)aniline with a chloro compound to yield an N-aryl derivative. This intermediate undergoes deprotection to obtain lapatinib base.
Tosylation: The lapatinib base is converted into its tosylate salt by reacting it with p-toluenesulfonic acid monohydrate, resulting in lapatinib ditosylate.
Crystallization: The crude tosylate salt is purified through crystallization from an aqueous isopropyl alcohol solution, yielding high-purity lapatinib ditosylate monohydrate.
Technical Considerations
The synthesis process has been optimized to reduce genotoxic impurities and increase yield, utilizing methods such as recrystallization with dimethylformamide and acetonitrile to achieve desired purity levels.
Molecular Structure Analysis
Structure and Data
Lapatinib ditosylate has a complex molecular structure characterized by multiple functional groups. Its chemical formula is C29H28ClFN4O4S2, indicating the presence of two tosylate groups.
Molecular Weight: Approximately 582.16 g/mol.
Structural Features: The compound features a quinazoline core, which is essential for its biological activity, along with various substituents that enhance its interaction with target receptors.
Chemical Reactions Analysis
Reactions and Technical Details
Lapatinib ditosylate undergoes various chemical reactions during its synthesis:
Nucleophilic Substitution: The formation of the N-aryl derivative involves nucleophilic substitution reactions where the aniline nitrogen attacks electrophilic centers on the chloro compound.
Tosylation Reaction: The conversion of lapatinib base to lapatinib ditosylate involves the formation of sulfonamide bonds, which are crucial for enhancing solubility and stability.
Recrystallization: This step not only purifies the compound but also can lead to polymorphic forms, which may exhibit different solubility and stability profiles.
Mechanism of Action
Process and Data
Lapatinib exerts its therapeutic effects by inhibiting the tyrosine kinase activity of both epidermal growth factor receptor and human epidermal growth factor receptor 2. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Inhibition Mechanism: By binding to the intracellular domain of these receptors, lapatinib disrupts their activation, leading to reduced tumor growth and increased apoptosis in sensitive cancer cells.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Lapatinib ditosylate typically appears as a white to off-white crystalline powder.
Solubility: It exhibits good solubility in organic solvents like methanol and dimethylformamide but has limited water solubility, which is improved in its salt form.
Chemical Properties
Stability: The compound shows stability under standard conditions but requires protection from moisture due to its hygroscopic nature.
Melting Point: The melting point ranges typically around 150–160 °C for the monohydrate form.
Applications
Scientific Uses
Lapatinib ditosylate is primarily used in oncology for treating breast cancer, particularly in patients with overexpression of human epidermal growth factor receptor 2. It can be administered alone or in combination with other chemotherapeutic agents like capecitabine for enhanced efficacy.
Moreover, ongoing research continues to explore its potential applications in other malignancies where similar receptor pathways are implicated, expanding its therapeutic utility beyond breast cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lapatinib is an organofluorine compound, an organochlorine compound, a member of quinazolines and a member of furans. It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It is functionally related to a monofluorobenzene. Lapatinib is an anti-cancer drug developed by GlaxoSmithKline (GSK) as a treatment for solid tumours such as breast and lung cancer. It was approved by the FDA on March 13, 2007, for use in patients with advanced metastatic breast cancer in conjunction with the chemotherapy drug capecitabine. Lapatinib is a human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases inhibitor. It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding. Lapatinib is a Kinase Inhibitor. The mechanism of action of lapatinib is as a Protein Kinase Inhibitor. Lapatinib is a small molecule inhibitor of several tyrosine kinase receptors involved in tumor cell growth that is used in the therapy of advanced breast cancer and other solid tumors. Lapatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury. Lapatinib is a synthetic, orally-active quinazoline with potential antineoplastic properties. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types. A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.
Lapatinib 13C-D7 is an isotope labelled of Lapatinib. Lapatinib is a dual tyrosine kinase inhibitor. It can be used for the treatment of breast cancer and other solid tumours.
ZLD1039 is an inhibitor of enhancer of zeste homolog 2 (EZH2; IC50 = 5.6 nM). It is selective for EZH2 over EZH1 (IC50 = 81 nM) and is greater than 4,700-fold selective for EZH2 in a panel of 14 histone methyltransferases. ZLD1039 also inhibits mutant Y641F and A677G EZH2 (IC50s = 15 and 4 nM, respectively, in a cell-free enzyme assay). It inhibits methylation of histone 3 lysine 27 (H3K27) in MCF-7 breast cancer cells (IC50 = 0.29 µM) and decreases expression of cadherin-1 (CDH1), cyclin-dependent kinase inhibitor 1C (CDKN1C), CDKN2A, and runt-related transcription factor 3 (RUNX3) in MCF-7 cells when used at concentrations of 1 and 2 µM. It also suppresses migration of MCF-7 cells when used at a concentration of 2 µM. ZLD1039 (200 mg/kg) reduces tumor growth in MCF-7 and MDA-MB-231 mouse xenograft models and inhibits tumor metastasis and decreases tumor protein levels of matrix metalloproteinase-2 (MMP-2), MMP-9, and E-cadherin in a 4T1 mouse xenograft model when administered at a dose of 250 mg/kg. Novel potent and selective inhibitor of EZH2, blocking H3K27methylation and leading to potent anti-tumor activity in breast cancer ZLD1039 is a potent, highly selective, and orally bioavailable small molecule inhibitor of EZH2, which inhibited breast tumor growth and metastasis. ZLD1039 considerably inhibited EZH2 methyltransferase activity with nanomolar potency, decreased global histone-3 lysine-27 (H3K27) methylation, and reactivated silenced tumor suppressors connected to increased survival of patients with breast cancer. Comparable to conditional silencing of EZH2, its inhibition by ZLD1039 decreased cell proliferation, cell cycle arrest, and induced apoptosis. ZLD1039 is a promising treatment for breast cancer.
Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) is a tissue-specific and inducible transcriptional coactivator for several nuclear receptors and plays a key role in energy metabolism, hepatic gluconeogenesis, and cholesterol homoeostasis. ZLN005 is a small molecule that stimulates the expression of PGC-1α and downstream genes in skeletal muscle cells, improving glucose utilization and fatty acid oxidation at a concentration of 20 μM. Chronic administration of 15 mg/kg/day ZLN005 to diabetic db/db mice increased PGC-1α and downstream gene transcription in skeletal muscle, increasing fat oxidation and improving glucose tolerance, pyruvate tolerance, and insulin sensitivity. ZLN005 is a PGC-1α Transcriptional Regulator, which shoed some beneficialfEffects on diabetic db/db mice. ZLN005 increased fat oxidation and improved the glucose tolerance, pyruvate tolerance, and insulin sensitivity of diabetic db/db mice. Hyperglycemia and dyslipidemia also were ameliorated after treatment with ZLN005. Our results demonstrated that a novel small molecule selectively elevated the expression of PGC-1α in myotubes and skeletal muscle and exerted promising therapeutic effects for treating type 2 diabetes.
ZLD10A is a highly potent and selective small molecule inhibitor of EZH2. EZH2 overexpression is implicated in tumorigenesis and has been a candidate oncogene in several tumor types.
Z-LEHD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-9. Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response. Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand.
ATP synthase is comprised of 2 major units, the Fo and F1. Five different subunits make up the F1 unit: 3 α, 3 β, 1 δ, 1 γ, and 1 ε subunits. The α and β subunits are localized to the mitochondrial and plasma membranes and the β subunit is thought to be involved in the satiation response through binding to enterostatin. Z-LLNle-CHO, also known as gamma-Secretase Inhibitor I, is a cell permeable inhibitor of gamma-secretase, inducing apoptosis of human glioblastoma tumor-initiating cells by proteasome inhibition and mitotic arrest response.